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molecular formula C14H8Cl2N2O2 B8647105 4-(5,6-dichloro-1H-benzimidazol-2-yl)benzoic acid

4-(5,6-dichloro-1H-benzimidazol-2-yl)benzoic acid

Cat. No. B8647105
M. Wt: 307.1 g/mol
InChI Key: ANBPNJNZNKQYSZ-UHFFFAOYSA-N
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Patent
US07220769B2

Procedure details

A mixture of 5,6-dichloro-2-(4-methoxycarbonylphenyl)benzimidazole (2.4 g, 7.47 mmol), prepared as described in Preparation 7, 20% NaOH (7.5 ml, 37.5 mmol) in THF (25 ml) was heated at 50° C. for 1 h. After cooling at room temperature, solvent was removed under reduced pressure and pH was adjusted to 5 with acetic acid. The solid that was precipitated was filtered and dried at 50° C. to give 2.1 g of the title compound (yield 91.8%) as a brown solid, mp>250° C.
Name
5,6-dichloro-2-(4-methoxycarbonylphenyl)benzimidazole
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
91.8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:20]([Cl:21])=[CH:19][C:5]2[N:6]=[C:7]([C:9]3[CH:14]=[CH:13][C:12]([C:15]([O:17]C)=[O:16])=[CH:11][CH:10]=3)[NH:8][C:4]=2[CH:3]=1.[OH-].[Na+]>C1COCC1>[Cl:21][C:20]1[C:2]([Cl:1])=[CH:3][C:4]2[N:8]=[C:7]([C:9]3[CH:10]=[CH:11][C:12]([C:15]([OH:17])=[O:16])=[CH:13][CH:14]=3)[NH:6][C:5]=2[CH:19]=1 |f:1.2|

Inputs

Step One
Name
5,6-dichloro-2-(4-methoxycarbonylphenyl)benzimidazole
Quantity
2.4 g
Type
reactant
Smiles
ClC1=CC2=C(N=C(N2)C2=CC=C(C=C2)C(=O)OC)C=C1Cl
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at room temperature
CUSTOM
Type
CUSTOM
Details
solvent was removed under reduced pressure and pH
CUSTOM
Type
CUSTOM
Details
The solid that was precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(N=C(N2)C2=CC=C(C=C2)C(=O)O)C=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 91.8%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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